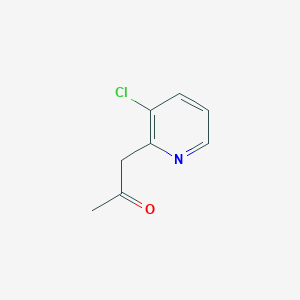

1-(3-Chloropyridin-2-yl)propan-2-one

Descripción general

Descripción

“1-(3-Chloropyridin-2-yl)propan-2-one” is a chemical compound with the empirical formula C8H8ClNO . It is a solid substance and is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “1-(3-Chloropyridin-2-yl)propan-2-one” consists of a pyridine ring attached to a propanone group. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The propanone group consists of a three-carbon chain with a carbonyl (C=O) group at the second carbon .

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Agricultural Chemistry , specifically in the development of nematocides .

Summary of the Application

“1-(3-Chloropyridin-2-yl)propan-2-one” is used in the synthesis of a series of novel fluorinated pyrazole carboxamides derivatives . These derivatives have shown significant nematocidal activity, particularly against the tomato root-knot nematode disease caused by Meloidogyne incognita .

Methods of Application or Experimental Procedures

The compounds were synthesized and their structures confirmed by NMR, MS and elemental analysis . The primary nematicidal activity results were obtained by testing the compounds against Meloidogyne incognita .

Results or Outcomes

Some of the synthesized compounds (specifically compound 5b, 5e, 5r and 5s) exhibited 100% efficacy against the tomato root-knot nematode disease caused by Meloidogyne incognita at a concentration of 40 mg/L . The docking results indicated that compound 5r interacts with amino acid residue Tyr 121 of AchE via a hydrogen bond and Phe288 of AchE via a CH–π interaction .

Anti-tubercular Agents

Specific Scientific Field

This application falls under the field of Medicinal Chemistry , specifically in the development of anti-tubercular agents .

Summary of the Application

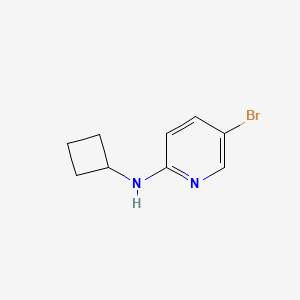

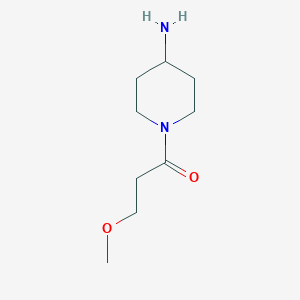

“1-(3-Chloropyridin-2-yl)propan-2-one” is used in the synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Methods of Application or Experimental Procedures

The compounds were designed, synthesized, and their structures confirmed . The primary anti-tubercular activity results were obtained by testing the compounds against Mycobacterium tuberculosis H37Ra .

Results or Outcomes

Among the tested compounds, five compounds (6a, 6e, 6h, 6j and 6k) from Series-I and one compound (7e) from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . Five of the most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound (6e) showed an IC 90 of 40.32 μM .

Synthesis of Chlorantraniliprole

Specific Scientific Field

This application falls under the field of Industrial Chemistry , specifically in the synthesis of pesticides .

Summary of the Application

“1-(3-Chloropyridin-2-yl)propan-2-one” is used in the synthesis of chlorantraniliprole, a pesticide .

Methods of Application or Experimental Procedures

Chlorantraniliprole is prepared by a novel telescopic process starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid .

Results or Outcomes

The result is the efficient synthesis of chlorantraniliprole .

Synthesis of Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives

Specific Scientific Field

This application falls under the field of Medicinal Chemistry , specifically in the development of anti-tubercular agents .

Summary of the Application

“1-(3-Chloropyridin-2-yl)propan-2-one” is used in the synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Methods of Application or Experimental Procedures

The compounds were designed, synthesized, and their structures confirmed . The primary anti-tubercular activity results were obtained by testing the compounds against Mycobacterium tuberculosis H37Ra .

Results or Outcomes

Among the tested compounds, five compounds (6a, 6e, 6h, 6j and 6k) from Series-I and one compound (7e) from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . Five of the most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound (6e) showed an IC 90 of 40.32 μM .

Synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

Specific Scientific Field

This application falls under the field of Industrial Chemistry , specifically in the synthesis of pesticides .

Summary of the Application

“1-(3-Chloropyridin-2-yl)propan-2-one” is used in the synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate . This compound is an intermediate in the production of certain anthranilamide compounds that are of interest as insecticides .

Methods of Application or Experimental Procedures

The compound is synthesized using novel methods .

Results or Outcomes

The result is the efficient synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate .

Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“1-(3-Chloropyridin-2-yl)propan-2-one” is used in the synthesis of a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides .

Methods of Application or Experimental Procedures

The compounds were synthesized by the reaction of pyrazole carbonyl chloride .

Results or Outcomes

The synthesized compounds are useful for the preparation of certain anthranilamide compounds that are of interest as insecticides .

Direcciones Futuras

The future research directions for “1-(3-Chloropyridin-2-yl)propan-2-one” could involve exploring its potential biological activities. For instance, a study on a similar compound, “1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide”, found that it exhibited significant nematocidal activity . Therefore, “1-(3-Chloropyridin-2-yl)propan-2-one” could potentially be studied for similar or other biological activities.

Propiedades

IUPAC Name |

1-(3-chloropyridin-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6(11)5-8-7(9)3-2-4-10-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJZWIZEALXZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloropyridin-2-yl)propan-2-one | |

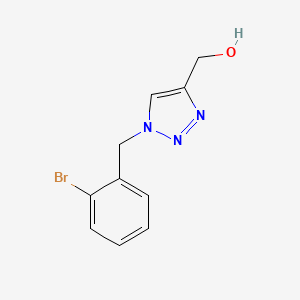

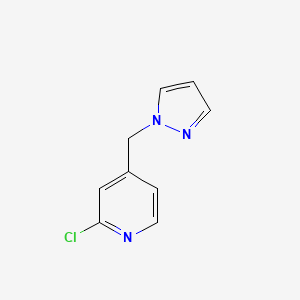

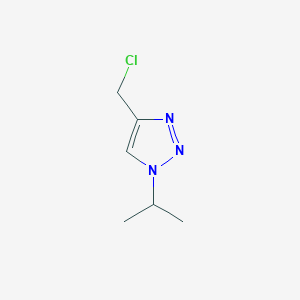

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528625.png)

![Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B1528638.png)

![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)

![3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B1528642.png)

![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)